N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Description
This compound features a 2,1,3-benzothiadiazole core substituted with a sulfonamide group at the 4-position. The sulfonamide nitrogen is further linked via an ethyl chain to a 2,4-dioxo-1,3-oxazolidin-3-yl moiety. The benzothiadiazole system confers aromaticity and electron-deficient character, while the oxazolidinone ring introduces a polar, hydrogen-bond-capable functional group.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5S2/c16-9-6-20-11(17)15(9)5-4-12-22(18,19)8-3-1-2-7-10(8)14-21-13-7/h1-3,12H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVKTGAZVXYBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxazolidinone Moiety: The oxazolidinone ring is synthesized through a cyclization reaction involving an amino acid derivative and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzo[c][1,2,5]thiadiazole Core: The benzo[c][1,2,5]thiadiazole core is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with a sulfonamide derivative.
Coupling Reaction: The final step involves coupling the oxazolidinone moiety with the benzo[c][1,2,5]thiadiazole core under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated solvents, bases like sodium hydroxide, and acids like hydrochloric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the benzothiadiazole structure exhibit significant antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial protein synthesis and interference with essential cellular processes. For instance, related compounds have been shown to inhibit bacterial growth by targeting enzymes critical for cell wall synthesis or DNA replication.
Anticancer Potential
The anticancer properties of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide have been explored through various studies. Evidence suggests that it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. In vitro studies demonstrate its effectiveness against several cancer cell lines, including those from breast and colon cancers.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may also possess anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Activity Study : A study demonstrated that derivatives of benzothiadiazole showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of the sulfonamide group in enhancing antimicrobial efficacy .
- Anticancer Evaluation : Research published in a peer-reviewed journal indicated that this compound could effectively inhibit the growth of various cancer cell lines through apoptosis induction and modulation of cell cycle progression.
- Anti-inflammatory Research : In vitro experiments revealed that the compound reduced cytokine levels in activated macrophages, indicating its potential as a therapeutic agent for inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to the inhibition of bacterial growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues with Oxazolidinone Moieties
N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-carboxamide
- Structure : Replaces the benzothiadiazole-sulfonamide core with a naphthalene-carboxamide group.
- Carboxamide vs. sulfonamide: The sulfonamide in the target compound provides stronger acidity (pKa ~10–11) compared to carboxamides (pKa ~15–17), influencing solubility and binding interactions.
- Synthesis: Both compounds share the oxazolidinone-ethyl linker, suggesting analogous synthetic steps (e.g., carbodiimide-mediated coupling) .
EP2/EP3 Agonists with Oxazolidinone-Thiazole Hybrids
- Example : 2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]sulfanyl]-1,3-thiazole-4-carboxylic acid derivatives.
- Key Differences :
- The thiazole-carboxylic acid moiety replaces benzothiadiazole-sulfonamide, shifting activity toward prostaglandin receptor agonism (EC50 ≤10 nM for EP2/EP3) .
- The target compound’s sulfonamide may enhance selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases) over prostaglandin receptors.
Analogues with Benzothiadiazole or Sulfonamide Cores
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide
- Structure: Features a benzenesulfonamide core linked to a thiazolidinone-pyrazole hybrid.
- Key Differences: Thiazolidinone (2-thioxo) vs. oxazolidinone (2,4-dioxo): The thioxo group introduces sulfur-mediated redox activity, whereas the oxazolidinone offers superior hydrolytic stability. Molecular Weight: 526.7 g/mol (vs. ~350–400 g/mol estimated for the target compound), which may impact pharmacokinetics .
Sulfamethylthiazole and Related Sulfonamide Derivatives
- Examples : Sulfamethylthiazole, Sulfaphenazole.
- Clinical Use: Many older sulfonamides (e.g., Sulfaphenazole) are antibiotics, whereas the target compound’s benzothiadiazole core may confer antiviral or enzyme-inhibitory properties .
Table 1. Comparative Properties of Selected Compounds
*Estimated based on molecular formulas.
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiadiazole moiety linked to an oxazolidine derivative. The unique combination of these structural elements contributes to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₁N₃O₄S |
| Molecular Weight | 303.31 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The oxazolidine ring can form hydrogen bonds with target proteins, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves the disruption of bacterial cell wall synthesis and protein synthesis inhibition .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has shown promise in reducing cell viability in breast cancer (MCF-7) and lung cancer (A549) cells through apoptosis induction . The compound's ability to modulate apoptotic pathways makes it a candidate for further investigation in cancer therapeutics.
Study 1: Antimicrobial Efficacy
A clinical study assessed the antimicrobial efficacy of the compound against a panel of pathogens isolated from infected patients. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 µg/mL for various strains. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .
Study 2: Cancer Cell Line Testing
In another study focusing on anticancer properties, this compound was tested on multiple cancer cell lines. The results demonstrated a dose-dependent reduction in cell proliferation with IC50 values ranging from 10 to 25 µM. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
